(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine
Overview
Description
“(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” is a chemical compound with the formula C12H17BO2 . It is also known as “苯硼酸频哪醇酯” and is typically a colorless oily substance at room temperature . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of “(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” has been analyzed using methods such as SHELXS-2018/3 and SHELXL-2018/3 . Further details may be available in the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
While specific chemical reactions involving “(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” are not available, similar compounds have been involved in reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
“(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” is a colorless oily substance at room temperature . Its molecular formula is C12H17BO2 and its average mass is 219.088 Da .Scientific Research Applications
Boronic Acid Ester Intermediates in Chemical Synthesis
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine and its derivatives are primarily used as boronic acid ester intermediates with benzene rings. These compounds are obtained through substitution reactions and are useful in various chemical syntheses. The molecular structures of such compounds are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their crystal structures are determined through X-ray diffraction and further analyzed using density functional theory (DFT). These studies reveal significant physicochemical properties of these compounds (Huang et al., 2021).
Applications in Catalysis and Material Science
These boronic acid esters are also explored for their applications in catalysis and material science. For example, they are used in the synthesis of various compounds, such as heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence in nanoparticles. These nanoparticles, with their unique properties, are valuable in fields like bioimaging and material sciences (Fischer et al., 2013).
Role in Pharmaceutical Research
In pharmaceutical research, derivatives of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine are synthesized for potential therapeutic applications. For instance, they are used in the preparation of compounds that display antiosteoclast activity, crucial for treatments related to bone health (Reddy et al., 2012).
Development of Electrochromic Materials
These compounds are instrumental in the development of new electrochromic materials. For instance, they are used in creating electrochromic polymers for applications like smart windows and displays. These materials exhibit unique properties such as solubility in organic solvents and stable performance, making them suitable for various technological applications (Beaupré et al., 2006).
Photocytotoxicity Studies for Cancer Treatment
Compounds containing this structure are also studied for their photocytotoxic properties, which are vital in the development of novel cancer treatments. These studies explore how these compounds interact with light to produce reactive oxygen species, potentially offering a new avenue for treating various cancer types (Basu et al., 2014).
properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQBFQWVQIKJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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